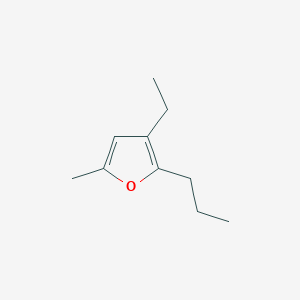

3-Ethyl-5-methyl-2-propylfuran

Description

Structure

3D Structure

Properties

CAS No. |

71888-03-4 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3-ethyl-5-methyl-2-propylfuran |

InChI |

InChI=1S/C10H16O/c1-4-6-10-9(5-2)7-8(3)11-10/h7H,4-6H2,1-3H3 |

InChI Key |

HEBHQEURESVWND-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(O1)C)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Pathways to 3 Ethyl 5 Methyl 2 Propylfuran

De Novo Synthetic Strategies: Multicomponent Reactions and Cycloadditions for Furan (B31954) Ring Formation

De novo synthesis, the construction of the furan ring from acyclic precursors, offers a flexible approach to introduce the desired substitution pattern. Multicomponent reactions (MCRs) and cycloaddition strategies are particularly powerful in this regard, as they can assemble complex molecules in a single step from simple starting materials. scispace.comnih.gov

Furan Ring Formation via Cyclization Reactions and Precursor Manipulation

The Paal-Knorr synthesis is a cornerstone of furan chemistry, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. pharmaguideline.com For the synthesis of 3-Ethyl-5-methyl-2-propylfuran, a specifically substituted 1,4-diketone, namely 4-ethyl-2-methyl-3,6-octanedione, would be the required precursor. The synthesis of this specific diketone is a critical step that dictates the feasibility of this route.

Alternative classical methods include the Fiest-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. pharmaguideline.com More contemporary methods offer alternative routes. For instance, a novel cyclization process using 2,3-bis(trimethylsilyl)buta-1,3-diene and acyl chlorides in the presence of aluminum trichloride (B1173362) can yield 2,3,5-trisubstituted furans. rsc.org Another approach involves the tandem oxidation and cyclization of homopropargylic alcohols, providing a metal-free route to 2,3,5-trisubstituted furans. thieme.de

A two-step, one-pot synthesis from 4,5-epoxyalk-2-ynyl esters has also been described for preparing 2,3,5-trisubstituted furans. nih.gov This method involves a samarium(II) iodide-promoted reduction and elimination, followed by a palladium(II)-catalyzed cycloisomerization of the resulting unstable allene-alcohols. nih.gov

| Cyclization Method | Precursors | Key Features |

| Paal-Knorr Synthesis | 1,4-Diketones | Acid-catalyzed dehydration; a classic and widely used method. pharmaguideline.com |

| Fiest-Benary Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base-catalyzed condensation. pharmaguideline.com |

| From Allenyl Ketones | Allenyl ketones | Conversion using silver nitrate. pharmaguideline.com |

| From Alkynic Oxiranes | Alkynic oxiranes | Ring expansion using sulfuric acid and mercury sulfate. pharmaguideline.com |

| From Oxazoles | Oxazoles and acetylenic dienophiles | Diels-Alder cycloaddition. pharmaguideline.com |

Catalytic Cross-Coupling Reactions for Alkyl Substituent Introduction

An alternative to building the furan ring with the substituents already in place is the functionalization of a pre-existing furan core. This often involves transition-metal-catalyzed cross-coupling reactions. mdpi.com For this compound, a plausible strategy would start with a di- or tri-halofuran, followed by sequential, regioselective cross-coupling reactions (e.g., Suzuki, Kumada, or Negishi reactions) to introduce the ethyl, methyl, and propyl groups. numberanalytics.comnih.gov

Palladium-catalyzed reactions are particularly effective for introducing functional groups to the furan core. mdpi.com For example, the Suzuki coupling can be used to couple a furan boronic acid with an aryl or alkyl halide. numberanalytics.com Nickel pincer complexes have also been shown to be active catalysts for coupling non-activated alkyl halides with Grignard reagents, a reaction that tolerates furan rings. nih.gov Copper-catalyzed cross-coupling reactions also present a viable, often more economical, alternative to palladium. acs.org

| Cross-Coupling Reaction | Catalyst System (Example) | Reactants |

| Suzuki Coupling | Palladium catalyst, base | Furan boronic acid and alkyl halide. numberanalytics.com |

| Heck Reaction | Palladium catalyst | Furan and alkene. mdpi.com |

| Kumada Coupling | Nickel or Palladium catalyst | Furan Grignard reagent and alkyl halide. |

| Ullmann-type Coupling | Copper catalyst | Halofuran and alkylating agent. mdpi.com |

Mechanistic Insights into Regio- and Stereoselectivity Control in Furan Synthesis

The precise placement of the ethyl, methyl, and propyl groups in this compound requires a high degree of regioselectivity. In de novo syntheses like the Paal-Knorr reaction, the regiochemistry is dictated by the structure of the acyclic precursor. scispace.com However, in other methods, such as multicomponent reactions or cycloadditions, controlling the regioselectivity can be more complex.

For instance, in the photochemical Paternò-Büchi reaction between furan derivatives and carbonyl compounds, both regio- and stereoselectivity are influenced by temperature and the nature of the substituents. acs.orgscispace.com The conformational distributions of the intermediary triplet 1,4-diradicals play a crucial role in determining the final product distribution. acs.org In transition metal-catalyzed reactions, the choice of ligand, metal center, and reaction conditions are critical for controlling the regioselectivity of the coupling. nih.gov For example, cobalt(II)-based metalloradical catalysis has been shown to achieve complete regioselectivity in the synthesis of polyfunctionalized furans from alkynes and α-diazocarbonyls. nih.gov

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming for processes that are more environmentally benign. uliege.becatalysis-summit.com This includes the use of renewable feedstocks, solvent-free conditions, and energy-efficient methods like microwave irradiation.

Solvent-Free and Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions. ias.ac.inorganic-chemistry.org The Paal-Knorr condensation, for example, can be performed efficiently under microwave irradiation. organic-chemistry.org Microwave heating has also been successfully applied to the synthesis of various furan derivatives, including multicomponent reactions. rsc.org These methods often reduce reaction times from hours to minutes and can sometimes be performed without a solvent, further enhancing their green credentials. researchgate.netthieme-connect.com

Sustainable Catalysis in the Production of Alkylfurans

The production of alkylfurans, including compounds like this compound, is increasingly guided by the principles of green and sustainable chemistry. frontiersin.org This involves the use of catalysts that are efficient, selective, and environmentally benign, moving away from corrosive and difficult-to-handle traditional acid catalysts like HF and AlCl₃. frontiersin.orgosti.gov

Heterogeneous solid acid catalysts are at the forefront of this sustainable shift. acs.org Materials such as zeolites, polyoxometalates (POMs), and non-noble metals supported on materials like N-doped carbon nanotubes offer robust and recyclable options for various transformations in biomass conversion to furan derivatives. frontiersin.org For instance, a perfluorinated sulfonic acid (Aquivion PW79S) has demonstrated excellent catalytic performance in the C-C coupling of 2-alkylfurans with ketones to produce lubricant base oils, achieving yields up to 90%. osti.govresearchgate.net The use of a thiol promoter in this system was found to reduce the energy barrier of the rate-determining dehydration step. osti.gov

Chemo-enzymatic pathways represent another pillar of sustainable furan synthesis. nih.gov Lipases, such as immobilized Candida antarctica Lipase B (CalB), are used for the synthesis of furan-containing polyesters and other derivatives under mild conditions. acs.orgmdpi.com These enzymatic methods offer high selectivity and can often be performed in solvent-free systems, enhancing their green credentials. acs.org For example, a lipase-catalyzed one-pot sequential multicomponent reaction has been developed for the efficient synthesis of tetrasubstituted furans, achieving yields of 80% to 94%. mdpi.com The integration of biosynthetic enzymatic transformations with chemical conversions allows for the construction of complex molecules from simple, often bio-based, starting materials. nih.govchemrxiv.org

Photochemical and Electrochemical Synthetic Routes for Alkyl-Substituted Furans

Photochemical and electrochemical methods are emerging as powerful, sustainable tools for organic synthesis, offering alternative activation modes that avoid harsh reagents and high temperatures. rsc.org These techniques are increasingly applied to the synthesis of heterocyclic compounds, including substituted furans. researchgate.netcolab.ws

Electrochemical synthesis provides a metal- and oxidant-free pathway for furan ring formation. One notable example is the electrochemical oxidative intramolecular cyclization of 2-alkynylphenols to produce substituted benzo[b]furans in good to excellent yields. frontiersin.org This method, driven by galvanostatic electrolysis in an undivided cell, highlights the potential of electrochemistry for clean chemical transformations. frontiersin.org Another innovative approach involves the electrochemical carboxylation of a halogenated furfural (B47365) derivative in the presence of carbon dioxide to produce 2,5-furandicarboxylic acid (FDCA), demonstrating CO₂ utilization in furan functionalization. acs.org

Photochemical reactions offer unique pathways for furan synthesis and modification. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene (in this case, the furan ring), can be used to form oxetane (B1205548) intermediates that can be further transformed. nih.gov Visible-light photocatalysis has also been employed to convert furans directly into other heterocycles, such as pyrroles, showcasing skeletal editing capabilities under mild conditions. rsc.org Furthermore, the photochemical oxidation of furans is a versatile tool for producing substituted butenolides, which are key intermediates in the synthesis of various natural products. researchgate.net The reaction of 2-alkyl and 2,5-dialkyl substituted furans with pyridinium (B92312) chlorochromate (PCC), a process that can be influenced by light, can yield E-enediones, which are valuable synthetic intermediates. preprints.org

Optimization of Reaction Parameters and Yield Enhancement Strategies in Furan Synthesis

Maximizing the yield of target molecules like this compound requires meticulous optimization of reaction parameters. This is a critical aspect of process development, whether in traditional, catalytic, or chemo-enzymatic synthesis. researchgate.net

In palladium-catalyzed cross-coupling reactions, a common method for constructing substituted furans, several factors are crucial for achieving high yields. mdpi.com A systematic study of the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides revealed the significant impact of the catalyst, solvent, base, and oxidant. researchgate.netmdpi.com For example, PdCl₂(CH₃CN)₂ was identified as a highly effective catalyst, capable of producing a 94% yield in just 2 hours under optimized conditions. mdpi.comoulu.fi The choice of solvent (e.g., dioxane) and base (e.g., K₂CO₃) also plays a pivotal role in reaction efficiency. mdpi.com

The table below summarizes the optimization of various parameters in a palladium-catalyzed furan synthesis.

| Parameter | Variation | Yield (%) | Reference |

| Catalyst | PdCl₂(CH₃CN)₂ | 94 | mdpi.com |

| Pd(OAc)₂ | 80 | mdpi.com | |

| Pd(acac)₂ | 63 | mdpi.com | |

| Solvent | Dioxane | 94 | mdpi.com |

| Toluene | 85 | mdpi.com | |

| Acetonitrile | 73 | mdpi.com | |

| Base | K₂CO₃ | 94 | mdpi.com |

| Cs₂CO₃ | 88 | mdpi.com | |

| Na₂CO₃ | 81 | mdpi.com | |

| Oxidant | CuCl₂ | 94 | mdpi.com |

| Cu(OAc)₂ | 87 | mdpi.com | |

| Benzoquinone | 75 | mdpi.com |

Yield enhancement is not limited to catalytic systems. In acid-catalyzed condensations, such as the reaction of furan and acetone, a dramatic yield improvement for macrocycles was achieved by optimizing the pH, debunking the initial assumption of a metal ion template effect. rsc.org Similarly, in chemo-enzymatic synthesis, parameters such as enzyme dosage and temperature are critical. For the synthesis of tetrasubstituted furans using Novozym 435, the yield declined at higher enzyme concentrations due to aggregation and at temperatures above 37 °C due to enzyme inactivation. mdpi.com In continuous flow reactors, optimizing parameters like temperature, solvent, and catalyst loading is key; for instance, the synthesis of diformylfuran from 5-hydroxymethylfurfural (B1680220) was optimized to achieve an 84.2% yield using a Ru/Al₂O₃ catalyst. nih.gov

Chemical Reactivity and Synthetic Transformations of 3 Ethyl 5 Methyl 2 Propylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring System

The furan ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a preference for attack at the α-positions (C2 and C5) over the β-positions (C3 and C4). This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed during α-attack, which can be depicted through more resonance structures. quora.compearson.com For 3-Ethyl-5-methyl-2-propylfuran, the C2 and C5 positions are already substituted. Therefore, electrophilic attack is directed to the remaining unsubstituted position, C4. The alkyl groups at C2, C3, and C5 are electron-donating, further enhancing the nucleophilicity of the furan ring and facilitating electrophilic substitution reactions under mild conditions. ksu.edu.sa

Halogenation: The halogenation of furans is typically rapid and can be achieved with mild halogenating agents. For this compound, bromination, for instance, would be expected to proceed selectively at the C4 position.

Nitration: Nitration of furan requires carefully controlled, mild conditions to prevent ring degradation. A common method involves the use of acetyl nitrate. The reaction with this compound is predicted to yield 4-nitro-3-ethyl-5-methyl-2-propylfuran.

Sulfonation: Sulfonation of furans can be accomplished using reagents like the sulfur trioxide-pyridine complex. This mild sulfonating agent helps to avoid the polymerization and ring-opening that can occur with stronger acids. The expected product is this compound-4-sulfonic acid.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂ in Dioxane | 4-Bromo-3-ethyl-5-methyl-2-propylfuran |

| Nitration | Acetyl nitrate | 4-Nitro-3-ethyl-5-methyl-2-propylfuran |

| Sulfonation | SO₃-Pyridine | This compound-4-sulfonic acid |

Friedel-Crafts Acylation: This reaction introduces an acyl group into the furan ring and is a valuable method for the synthesis of furan ketones. Due to the sensitivity of the furan ring to strong Lewis acids, milder catalysts are often employed. The reaction of this compound with an acylating agent, such as acetic anhydride, in the presence of a mild Lewis acid catalyst like zinc chloride, is expected to yield the corresponding 4-acyl derivative. The mechanism involves the formation of an acylium ion which is then attacked by the electron-rich furan ring at the C4 position. researchgate.netproquest.comresearchgate.net

Friedel-Crafts Alkylation: The introduction of an alkyl group onto the furan ring can be achieved through Friedel-Crafts alkylation. However, this reaction is often complicated by issues such as polyalkylation and rearrangement of the alkyl group. For this compound, alkylation at the C4 position would be the expected outcome. Modern catalytic approaches often utilize solid acid catalysts or transition metal catalysts to improve selectivity and reduce side reactions. rsc.orgacs.org

Table 2: Catalytic Approaches for Friedel-Crafts Reactions of Substituted Furans

| Catalyst Type | Example | Application | Advantages |

| Mild Lewis Acids | ZnCl₂, SnCl₄ | Acylation | Reduces ring degradation |

| Solid Acids | Zeolites, Montmorillonite clay | Alkylation/Acylation | Reusability, improved selectivity |

| Transition Metals | Palladium, Iron complexes | Alkylation | High functional group tolerance |

Nucleophilic Additions and Ring-Opening Reactions of the Furan Moiety

While less common than electrophilic substitution, the furan ring can undergo nucleophilic attack, particularly when activated by electron-withdrawing groups or under specific reaction conditions.

Organolithium reagents can deprotonate the furan ring at the most acidic proton. In this compound, the C4 proton is the only one available for abstraction. Treatment with a strong base like n-butyllithium would generate a 4-lithio derivative. This organometallic intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a new substituent at the C4 position.

Furans are susceptible to ring-opening reactions in the presence of strong acids. researchgate.net The protonation of the oxygen atom is followed by nucleophilic attack of a solvent molecule, leading to the formation of 1,4-dicarbonyl compounds. For this compound, acidic conditions could lead to the formation of a substituted octane-2,5-dione derivative. The rate and extent of this degradation pathway are dependent on the acid concentration, temperature, and the nature of the substituents on the furan ring. researchgate.netnih.gov The electron-donating alkyl groups may stabilize the protonated intermediate to some extent but are unlikely to prevent ring-opening under harsh acidic conditions.

Pericyclic Reactions: Diels-Alder Cycloadditions and [3+2] Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Furans can participate as dienes in Diels-Alder reactions and as 2π or 4π components in other cycloadditions.

Diels-Alder Cycloadditions: Furan can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. rsc.orgox.ac.uk The reaction is often reversible, and the stability of the cycloadduct depends on the substituents on both the furan and the dienophile. study.com For this compound, the electron-donating alkyl groups would increase the energy of the highest occupied molecular orbital (HOMO) of the furan, potentially enhancing its reactivity as a diene. nih.gov The reaction with a dienophile like maleic anhydride would be expected to form a 7-oxabicyclo[2.2.1]heptene derivative. The stereoselectivity of the reaction (endo vs. exo) can be influenced by steric and electronic factors. nih.govresearchgate.net

[3+2] Cycloadditions: While less common for the furan ring itself to act as the 3-atom component, furan derivatives can participate in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. For instance, azomethine ylides can react with the double bonds of the furan ring to form complex heterocyclic systems.

Asymmetric Diels-Alder Reactions and Chiral Auxiliary Applications in Furan Chemistry

The electron-rich nature of the furan ring in this compound makes it an excellent diene for Diels-Alder reactions. In the context of asymmetric synthesis, the use of chiral auxiliaries attached to the dienophile is a common strategy to induce stereoselectivity. These auxiliaries create a chiral environment that directs the approach of the furan diene from one face of the dienophile over the other, leading to the preferential formation of one enantiomer of the cycloadduct.

The stereochemical outcome of these reactions is governed by the principles of facial selectivity, where the chiral auxiliary shields one face of the dienophile, forcing the furan to approach from the less sterically hindered face. The endo rule, which is generally favored in Diels-Alder reactions due to secondary orbital interactions, can be influenced by the steric bulk of the substituents on both the furan and the dienophile. In the case of this compound, the alkyl groups at the 2- and 5-positions can exert significant steric hindrance, potentially influencing the endo/exo selectivity of the cycloaddition.

For instance, in a hypothetical reaction with a dienophile bearing a chiral oxazolidinone auxiliary, the stereochemistry of the resulting 7-oxabicyclo[2.2.1]heptene derivative would be determined by the facial bias imposed by the auxiliary. The table below illustrates the expected major diastereomer based on established models of asymmetric Diels-Alder reactions.

| Diene | Dienophile with Chiral Auxiliary | Expected Major Diastereomer |

| This compound | N-acryloyl-(S)-4-benzyl-2-oxazolidinone | (1R,2S,4R)-2-((S)-4-benzyl-2-oxazolidinone-2-carbonyl)-1-ethyl-3-methyl-4-propyl-7-oxabicyclo[2.2.1]hept-5-ene |

| This compound | N-crotonoyl-(R)-4-phenyl-2-oxazolidinone | (1S,2R,4S,6S)-2-((R)-4-phenyl-2-oxazolidinone-2-carbonyl)-1-ethyl-3,6-dimethyl-4-propyl-7-oxabicyclo[2.2.1]hept-5-ene |

Mechanistic Exploration of Cycloaddition Pathways and Stereochemical Outcomes

The Diels-Alder reaction of furans can proceed through either a concerted or a stepwise mechanism. For electron-rich furans like this compound reacting with electron-poor dienophiles, the reaction is generally considered to be a concerted, asynchronous process. This means that while the two new sigma bonds are formed in a single transition state, the bond formation may not be perfectly synchronous. The asynchronicity arises from the electronic asymmetry of the reactants.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the transition state geometries and activation energies of Diels-Alder reactions involving substituted furans. These studies can predict the preferred regio- and stereochemical outcomes. For this compound, the regioselectivity of the cycloaddition would be influenced by both steric and electronic factors. The larger propyl group at the C2 position and the ethyl group at the C3 position would sterically hinder the approach of the dienophile to that side of the furan ring. Electronically, the alkyl groups increase the HOMO energy of the furan, accelerating the reaction with electron-deficient dienophiles.

The stereochemical outcome, specifically the endo/exo selectivity, is a result of a balance between steric repulsion and stabilizing secondary orbital interactions in the transition state. While the endo product is often kinetically favored, the steric bulk of the substituents on this compound could lead to an increased proportion of the thermodynamically more stable exo product.

Oxidative and Reductive Transformations of the Furan Nucleus

Catalytic Hydrogenation and Selective Reduction of the Furan Ring

The furan ring in this compound can be fully or partially reduced under catalytic hydrogenation conditions. The complete reduction of the furan ring leads to the corresponding substituted tetrahydrofuran (B95107). This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under hydrogen pressure. The stereochemistry of the resulting tetrahydrofuran derivative is generally cis with respect to the substituents on the newly formed stereocenters, as the hydrogen atoms are delivered to one face of the furan ring from the catalyst surface.

Selective reduction to a dihydrofuran is more challenging due to the tendency for over-reduction to the tetrahydrofuran. However, under carefully controlled conditions, such as using specific catalysts like Lindlar's catalyst or by employing transfer hydrogenation methods, it is possible to achieve partial reduction. A Brønsted acid-catalyzed reduction using silanes has also been reported for the conversion of furans to 2,5-dihydrofurans.

The table below summarizes typical conditions for the hydrogenation of substituted furans.

| Substrate | Catalyst | Conditions | Major Product |

| 2,5-Dialkylfuran | 5% Rh/Al₂O₃ | H₂ (50 atm), rt, 24 h | cis-2,5-Dialkyltetrahydrofuran |

| Polysubstituted Furan | Pd/C | H₂ (1 atm), EtOH, rt | Polysubstituted Tetrahydrofuran |

| 3-Aryl Furan | TFA, Et₃SiH | HFIP, rt | 3-Aryl-2,5-dihydrofuran |

Oxidative Cleavage and Formation of γ-Diketones from Furan Derivatives

The furan ring can be viewed as a masked 1,4-dicarbonyl compound and can be converted to a γ-diketone through oxidative cleavage. A common method for this transformation is ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide or zinc/acetic acid). The ozonolysis of this compound would cleave the double bonds of the furan ring, and subsequent workup would yield a substituted γ-diketone.

Other oxidizing agents can also be employed for this purpose, such as potassium permanganate under neutral or acidic conditions. The reaction proceeds via the formation of an unstable intermediate, which then rearranges and cleaves to give the dicarbonyl compound. The substituents on the furan ring remain in the final product.

The expected product from the oxidative cleavage of this compound is 4-ethyl-2-methyl-3,6-nonanedione.

| Starting Material | Reagents | Product |

| This compound | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S | 4-Ethyl-2-methyl-3,6-nonanedione |

| This compound | KMnO₄, acetone/H₂O, 0 °C | 4-Ethyl-2-methyl-3,6-nonanedione |

Transition Metal-Catalyzed Functionalizations of this compound

C-H Activation and Direct Functionalization Strategies on Furan Scaffolds

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic compounds, including furans. This approach avoids the need for pre-functionalized substrates, offering a more atom- and step-economical synthetic route. Palladium catalysts are commonly employed for the direct arylation, alkenylation, and alkylation of furan derivatives.

For this compound, there are two distinct C-H bonds on the furan ring: one at the C4 position. The regioselectivity of C-H functionalization is influenced by both steric and electronic factors. The C4-H bond is the only available position for direct functionalization on the furan ring itself. Palladium-catalyzed reactions often proceed via a concerted metalation-deprotonation mechanism, and the directing effect of the furan's oxygen atom, along with the steric hindrance from the adjacent alkyl groups, would likely favor functionalization at the less hindered C4 position.

The table below illustrates a potential C-H arylation reaction of a polysubstituted furan.

| Substrate | Coupling Partner | Catalyst/Ligand/Base | Product |

| 2,3,5-Trialkylfuran | Aryl bromide | Pd(OAc)₂ / P(o-tol)₃ / Cs₂CO₃ | 4-Aryl-2,3,5-trialkylfuran |

| 2,5-Dialkylfuran | Aryl iodide | PdCl₂(dppf) / K₂CO₃ | 2-Aryl-5-alkylfuran and/or 2,5-Diaryl-furan |

Heck, Sonogashira, and Suzuki-Miyaura Coupling Reactions at Furan Positions

The functionalization of furan rings through palladium-catalyzed cross-coupling reactions represents a powerful tool in synthetic organic chemistry for the creation of complex molecules from simpler precursors. Among these, the Heck, Sonogashira, and Suzuki-Miyaura reactions are paramount for the formation of carbon-carbon bonds. This section explores the application of these coupling reactions to the furan core, with a focus on the anticipated reactivity at the available positions of this compound. Direct experimental data on this specific substrate is not extensively available in the current body of scientific literature. Therefore, the discussion will draw upon established principles and analogous reactivity observed in similarly substituted furan systems.

For this compound, the furan ring is fully substituted at the carbon atoms, meaning there are no C-H bonds directly on the ring that could be activated for a classic Heck-type reaction without prior functionalization. Consequently, to engage in these coupling reactions, a halogen atom (typically bromine or iodine) would need to be introduced at one of the furan ring positions, replacing one of the alkyl groups, which is a synthetic transformation not covered within the scope of this article. However, for the purpose of discussing the potential for these coupling reactions, we will consider a hypothetical halo-substituted derivative, such as 4-halo-3-ethyl-5-methyl-2-propylfuran. The C4 position is the only position on the furan ring of the parent compound that could be functionalized to bear a halide, making it the reactive site for the coupling reactions discussed below.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. In the context of a hypothetical 4-halo-3-ethyl-5-methyl-2-propylfuran, the reaction would proceed by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond at the C4 position of the furan ring. This would be followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the C4-alkenylated furan derivative and regenerate the palladium(0) catalyst. The general mechanism for the Heck reaction is a well-established catalytic cycle. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Detailed Research Findings on Analogous Furan Systems

Research on various furan derivatives has demonstrated the feasibility of the Heck reaction for the introduction of alkenyl groups. For instance, studies on 2-bromofurans have shown successful coupling with a range of alkenes. While direct data for this compound is unavailable, the electronic and steric environment of the furan ring in this molecule would influence the reaction kinetics. The electron-donating nature of the three alkyl groups would be expected to enhance the electron density of the furan ring, which could facilitate the initial oxidative addition step.

| Entry | Furan Substrate | Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-2,3,5-trimethylfuran | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85 |

| 2 | 4-Iodo-2,5-diethylfuran | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMAc | 120 | 92 |

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. For a 4-halo-3-ethyl-5-methyl-2-propylfuran, this reaction would enable the introduction of an alkynyl moiety at the C4 position. The catalytic cycle typically involves both palladium and copper(I) catalysts. The palladium catalyst facilitates the oxidative addition to the carbon-halogen bond, while the copper(I) co-catalyst activates the terminal alkyne.

Detailed Research Findings on Analogous Furan Systems

The Sonogashira coupling has been successfully applied to a variety of substituted furans. The reaction conditions are generally mild and tolerate a wide range of functional groups. The presence of electron-donating alkyl groups on the furan ring of this compound would likely have a positive effect on the rate of the oxidative addition step, similar to the Heck reaction.

| Entry | Furan Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-2,3,5-trimethylfuran | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 95 |

| 2 | 4-Iodo-2,5-diethylfuran | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 80 | 88 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is widely used for the formation of carbon-carbon single bonds, particularly for the synthesis of biaryl compounds. In the case of a 4-halo-3-ethyl-5-methyl-2-propylfuran, a Suzuki-Miyaura coupling would allow for the introduction of an aryl, heteroaryl, or vinyl group at the C4 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination.

Detailed Research Findings on Analogous Furan Systems

The Suzuki-Miyaura coupling is a robust and widely employed method for the functionalization of furan rings. Research has shown that various substituted halofurans can be efficiently coupled with a broad range of boronic acids. morressier.com The reaction is known for its high functional group tolerance and generally mild reaction conditions. The electron-rich nature of the this compound ring system would be expected to be favorable for the initial oxidative addition step of the catalytic cycle.

| Entry | Furan Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-2,3,5-trimethylfuran | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | 98 |

| 2 | 4-Iodo-2,5-diethylfuran | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | 100 | 94 |

Theoretical and Computational Investigations of 3 Ethyl 5 Methyl 2 Propylfuran

Quantum Chemical Calculations of Electronic Structure and Aromaticity of Furan (B31954) Derivatives

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. For furan derivatives such as 3-Ethyl-5-methyl-2-propylfuran, these calculations provide insights into the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and aromatic character.

Aromaticity Indices and Their Implications for Reactivity and Stability

Aromaticity is a key concept in chemistry, denoting a particular stability of cyclic, planar molecules with a delocalized system of π-electrons. While benzene (B151609) is the archetypal aromatic compound, the aromaticity of heterocyclic systems like furan is more complex due to the participation of the heteroatom's lone pair in the π-system. Various computational indices are employed to quantify the degree of aromaticity.

Commonly used aromaticity indices include the Nucleus-Independent Chemical Shift (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and various energetic and magnetic criteria. For furan, the aromaticity is generally considered to be lower than that of benzene but significant enough to influence its chemical behavior. The introduction of alkyl substituents, as in this compound, can modulate this aromaticity. Electron-donating alkyl groups can slightly increase the electron density in the ring, which can have a minor effect on the aromaticity indices.

Below is a table of calculated aromaticity indices for furan and a representative substituted furan, providing a basis for understanding the expected aromatic character of this compound.

| Compound | Aromaticity Index | Value | Computational Method |

| Furan | NICS(0) | -8.5 ppm | B3LYP/6-311+G |

| Furan | HOMA | 0.78 | B3LYP/6-311+G |

| 2,5-Dimethylfuran (B142691) | NICS(0) | -9.2 ppm | B3LYP/6-311+G |

| 2,5-Dimethylfuran | HOMA | 0.81 | B3LYP/6-311+G |

This table presents representative data from computational studies on furan and its derivatives to illustrate the concept of aromaticity indices. The values for this compound are expected to be in a similar range.

The aromaticity of this compound has direct implications for its reactivity. A higher degree of aromaticity correlates with greater thermodynamic stability and a tendency to undergo substitution reactions that preserve the aromatic ring, rather than addition reactions that would disrupt it.

Frontier Molecular Orbital Analysis and Prediction of Reactive Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine where and how a molecule will react.

For an electron-rich heterocycle like furan, the HOMO is of particular importance in electrophilic substitution reactions, as it represents the region of highest electron density and the most likely site for an electrophile to attack. In substituted furans, the positions of the alkyl groups significantly influence the localization of the HOMO. In this compound, the electron-donating nature of the ethyl, methyl, and propyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack than unsubstituted furan.

Computational analysis of the HOMO and LUMO can predict the most probable sites of reaction. The HOMO is generally localized on the furan ring, with the largest coefficients often found at the C2 and C5 positions. However, the specific substitution pattern in this compound would lead to a more complex distribution of electron density.

The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The following table presents calculated HOMO and LUMO energies for furan and a related alkyl-substituted furan, offering a model for the electronic characteristics of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| Furan | -6.88 | 1.95 | 8.83 | B3LYP/6-31G |

| 2-Methylfuran (B129897) | -6.65 | 2.01 | 8.66 | B3LYP/6-31G |

| 2,5-Dimethylfuran | -6.42 | 2.08 | 8.50 | B3LYP/6-31G* |

This table contains representative data from computational studies on furan and its derivatives. The values for this compound are anticipated to follow similar trends, with the HOMO energy increasing and the HOMO-LUMO gap decreasing with increased alkyl substitution.

Molecular Dynamics Simulations and Conformational Analysis of Alkylfurans

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. For a flexible molecule like this compound, which possesses multiple rotatable single bonds in its alkyl side chains, MD simulations are crucial for exploring its conformational landscape.

Conformational analysis aims to identify the most stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. The ethyl and propyl groups of this compound can adopt numerous conformations through rotation around their C-C single bonds. These conformational preferences can influence the molecule's physical properties and how it interacts with other molecules or biological targets.

MD simulations model the movements of atoms and molecules over a period of time by solving Newton's equations of motion. These simulations can reveal the preferred dihedral angles of the alkyl chains and the relative populations of different conformers at a given temperature.

For this compound, one would expect a complex potential energy surface with multiple local minima corresponding to different staggered conformations of the ethyl and propyl groups. The relative energies of these conformers would be influenced by steric interactions between the alkyl groups and the furan ring.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 |

| Eclipsed | 0° | 5.0 |

This is an illustrative table based on general principles of conformational analysis. The actual values for this compound would require specific molecular dynamics simulations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the mechanisms of chemical reactions. DFT studies can map out the entire energy landscape of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition State Analysis and Reaction Energy Landscapes

For a reaction involving this compound, such as electrophilic substitution, a DFT study would begin by optimizing the geometries of the reactants. The next step would be to locate the transition state for the reaction, which is a first-order saddle point on the potential energy surface. The structure of the transition state provides valuable information about the geometry of the reacting species at the point of highest energy.

The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. By calculating the energies of all species along the reaction pathway, a reaction energy landscape can be constructed. This landscape provides a detailed picture of the mechanism, including whether the reaction proceeds in a single step or through one or more intermediates.

For electrophilic attack on this compound, DFT calculations would likely show that attack at the unsubstituted C4 position is a plausible pathway, in addition to potential reactions at the substituted positions, depending on the nature of the electrophile. The relative activation energies for attack at different positions would determine the regioselectivity of the reaction.

The following is a representative reaction energy profile for an electrophilic substitution on a substituted furan, illustrating the key components of a DFT-calculated reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Substituted Furan + Electrophile | 0.0 |

| Transition State 1 | Formation of sigma-complex | +15.2 |

| Intermediate | Sigma-complex | +2.5 |

| Transition State 2 | Proton loss | +10.8 |

| Products | Substituted Product + H+ | -5.7 |

This table provides a generalized example of a reaction energy profile derived from DFT calculations.

Computational Prediction of Spectroscopic Parameters and Their Validation against Experimental Observations

A powerful application of DFT is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be invaluable for identifying and characterizing new compounds.

The magnetic shielding tensors of each nucleus in this compound can be calculated using DFT. These tensors are then converted into NMR chemical shifts, which can be directly compared with experimental spectra. The accuracy of these predictions has improved significantly with the development of modern density functionals and basis sets.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.

For this compound, DFT calculations would be expected to predict a complex ¹H and ¹³C NMR spectrum due to the presence of multiple, distinct alkyl groups. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus and the molecule's conformation.

The table below presents a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for a substituted furan, demonstrating the utility of this computational approach.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | 152.4 | 153.1 | -0.7 |

| C3 | 110.8 | 111.5 | -0.7 |

| C4 | 106.2 | 106.9 | -0.7 |

| C5 | 141.9 | 142.5 | -0.6 |

| C (Methyl) | 13.6 | 14.0 | -0.4 |

This is an illustrative table. The accuracy of the prediction depends on the level of theory and the basis set used. The data for this compound would require specific calculations.

Advanced Analytical Methodologies for Detection and Characterization of 3 Ethyl 5 Methyl 2 Propylfuran in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like 3-Ethyl-5-methyl-2-propylfuran. restek.comrestek.com This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. For trace analysis, sample preparation techniques such as headspace (HS) and solid-phase microextraction (SPME) are often employed to concentrate the analyte before introduction into the GC-MS system. restek.comrestek.comresearchgate.netresearchgate.net

The successful separation of alkylfurans, a class of compounds to which this compound belongs, is critical for accurate identification and quantification, especially when dealing with isomers. restek.comnih.gov The choice of the gas chromatographic column is paramount. Columns with a stationary phase like Rxi-624Sil MS have proven effective for the separation of various furan (B31954) and alkylfuran compounds due to their high selectivity for volatile organics. restek.com Optimization of the GC oven temperature program, including initial temperature, ramp rates, and final temperature, is essential to achieve baseline separation of isomers, such as 2,5-dimethylfuran (B142691) and 2-ethylfuran (B109080), which can have similar mass spectra. restek.comrestek.comrestek.com For instance, a well-optimized temperature gradient can allow for the separation of multiple furan derivatives within a single analytical run of less than 15 minutes. restek.comrestek.com

The selection of the injection technique also plays a significant role. SPME, and particularly the more robust SPME Arrow, has demonstrated higher analyte response compared to traditional headspace sampling for furan and alkylfurans. restek.comrestek.com Optimized SPME conditions, including extraction time, temperature, and desorption parameters, are crucial for achieving high sensitivity. researchgate.net

Table 1: Example GC-MS Parameters for Alkylfuran Analysis

| Parameter | Setting | Reference |

| Column | Rxi-624Sil MS (30 m, 0.25 mm ID, 1.40 µm) | restek.com |

| Injection Mode | SPME Arrow | restek.comrestek.com |

| Oven Program | Optimized temperature gradient | restek.comrestek.com |

| Carrier Gas | Helium | rsc.org |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | restek.comnih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

This table is for illustrative purposes; specific parameters may vary based on the application.

High-resolution mass spectrometry (HRMS), often coupled with GC, provides highly accurate mass measurements, which is invaluable for determining the elemental composition of this compound and its fragments. nih.gov This capability is particularly useful in distinguishing it from other co-eluting compounds that may have the same nominal mass but different elemental formulas. Techniques like time-of-flight (TOF) mass spectrometry offer the necessary high mass resolution. nih.gov

Electron ionization (EI) is a common ionization technique used in GC-MS for the analysis of furan derivatives. nih.gov The resulting mass spectrum is characterized by a molecular ion peak and a series of fragment ions. The fragmentation pattern of this compound would be expected to involve characteristic cleavages of the alkyl side chains and the furan ring. For example, the fragmentation of similar compounds like 2-methyloxetane (B110119) involves transannular cleavage and α-cleavage. nsf.gov Analysis of the fragmentation pathways helps to confirm the structure of the molecule. The fragmentation of the furan ring itself can lead to characteristic ions, aiding in the identification of this class of compounds. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. nih.govnih.govtuiasi.ro It provides detailed information about the carbon-hydrogen framework of the molecule.

For the analysis of complex mixtures containing this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) can be congested and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. nih.govtuiasi.ro

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the ethyl and propyl side chains and on the furan ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, providing a map of C-H connectivities. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the connections of the alkyl groups to the furan ring. mdpi.com

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful technique can directly trace out the carbon skeleton by identifying ¹³C-¹³C connectivities, though it requires a more concentrated sample. ljmu.ac.uk

Diffusion-Ordered Spectroscopy (DOSY) is another valuable NMR technique that separates the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. This can help to distinguish the signals of this compound from other molecules in the sample.

While likely less pronounced for this compound compared to more sterically hindered or electronically complex furan derivatives, dynamic NMR (DNMR) can be used to study conformational exchange processes. nih.govacs.org This could involve restricted rotation of the alkyl side chains. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers for these conformational changes. Computational studies using methods like Density Functional Theory (DFT) can complement experimental DNMR data to provide a deeper understanding of the conformational preferences and dynamics of substituted furans. researchgate.net

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting of Furan Derivatives

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its characteristic vibrational modes. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the alkyl groups.

C-H stretching and bending vibrations of the furan ring.

C-O-C stretching of the furan ether linkage.

C=C stretching of the furan ring.

Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide complementary information to FTIR. The Raman spectrum of this compound would also exhibit peaks corresponding to the various vibrational modes of the molecule. The combination of FTIR and Raman spectroscopy can provide a more complete vibrational profile of the compound. ulisboa.pt

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Alkyl C-H Stretch | 2850-3000 | FTIR, Raman |

| Furan C-H Stretch | ~3100 | FTIR, Raman |

| C=C Stretch (Furan Ring) | ~1500-1600 | FTIR, Raman |

| C-O-C Stretch (Furan Ring) | ~1000-1250 | FTIR |

This table provides general ranges, and specific peak positions can be influenced by the substitution pattern.

Hyphenated Techniques and Novel Sensor Development for Targeted Detection and Quantification

The detection and quantification of this compound in complex matrices, such as food and environmental samples, present significant analytical challenges due to its volatility and typically low concentration. nih.gov To address this, highly sensitive and selective analytical methodologies are required. Advanced analytical strategies have focused on coupling powerful separation techniques with sophisticated detection systems, known as hyphenated techniques, and on the development of novel, rapid-sensing technologies.

Hyphenated analytical methods, which combine two or more techniques to enhance analytical capability, are the cornerstone for the analysis of furan derivatives. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for detecting and quantifying trace amounts of furan and its derivatives with high sensitivity. researchgate.netresearchgate.net For enhanced selectivity, particularly in complex food matrices, tandem mass spectrometry (GC-MS/MS) is frequently employed. mdpi.comnih.govnih.gov The use of a triple quadrupole GC-MS system operating in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity compared to the Selected Ion Monitoring (SIM) mode of a single quadrupole instrument, enabling more reliable analysis even for trace concentrations in challenging samples. shimadzu.com

Effective sample preparation is crucial for extracting and concentrating volatile compounds like this compound from the sample matrix. Headspace-Solid Phase Microextraction (HS-SPME) is a widely adopted technique that enriches volatiles onto a coated fiber, thereby increasing sensitivity and minimizing matrix interference. researchgate.net Recent advancements include the development of the SPME Arrow, which features a larger surface area and volume of sorbent phase compared to traditional SPME fibers, resulting in significantly better analyte responses and improved robustness for high-throughput analysis. restek.comsepscience.com The choice of fiber coating is also critical; materials such as carboxen/poly(dimethylsiloxane) (CAR/PDMS) have proven to be highly efficient for adsorbing furan and its derivatives. mdpi.comresearchgate.net The separation of these compounds is typically achieved using capillary columns like the HP-5MS, which can resolve various furan isomers within a short analysis time. mdpi.comnih.govresearchgate.net

The validation of these methods demonstrates their reliability for analyzing furan and its derivatives in diverse food matrices. nih.gov Key performance indicators include the limit of detection (LOD), limit of quantification (LOQ), and recovery rates.

Table 1: Performance of HS-SPME-GC-MS/MS for Analysis of Furan Derivatives in Food Matrices

In parallel with the refinement of chromatographic methods, novel sensor technologies are being developed for the rapid and targeted detection of volatile compounds. The electronic nose (E-nose) is a prominent example of such technology. mdpi.comnih.gov An E-nose is a device that utilizes an array of chemical gas sensors which respond differently to various volatile compounds present in a sample's headspace. mdpi.comfrontiersin.org The combined response of the sensor array generates a unique signal pattern or "fingerprint" that can be analyzed using pattern recognition software to identify and classify simple or complex odors. nih.gov

Table 2: List of Chemical Compounds Mentioned

Origin, Formation Pathways, and Environmental Transformations of 3 Ethyl 5 Methyl 2 Propylfuran

Occurrence in Natural Systems: Biosynthetic Pathways and Metabolic Origins of Alkylfurans

The natural occurrence of 3-Ethyl-5-methyl-2-propylfuran is not as a primary metabolite biosynthesized by organisms. Instead, alkylfurans are more commonly formed as a result of chemical transformations of naturally occurring precursors, particularly through thermal processes. While some furan (B31954) derivatives are found in nature, such as in the oil from the distillation of pine wood containing rosin (B192284) and as a volatile component of sorb trees, the specific compound this compound is primarily associated with heat-treated foods and other processed materials. taylorfrancis.com

The biosynthesis of furan-containing structures in biological systems is a rare occurrence. aimspress.com One of the few examples is the biosynthesis of methylenomycin furans (MMFs) in Streptomyces coelicolor, which involves a complex enzymatic pathway. aimspress.com Another instance is the enzymatic formation of 4-hydroxymethylfurfural phosphate (B84403) (4-HMF-P) from D-glyceraldehyde-3-phosphate in methanogens. aimspress.com However, these pathways are not known to produce alkylated furans like this compound.

The metabolic origins of the building blocks for alkylfuran formation are rooted in common biochemical pathways. The carbon backbone of these compounds ultimately derives from carbohydrates and amino acids, which are ubiquitous in biological systems. researchgate.net During thermal processing, these larger biomolecules break down into smaller, reactive fragments that can then recombine to form a variety of volatile compounds, including alkylfurans.

Formation Mechanisms in Pyrolysis, Maillard Reactions, and Thermal Degradation Processes

The formation of this compound is predominantly associated with high-temperature processes such as pyrolysis, the Maillard reaction, and thermal degradation of various organic materials, particularly foodstuffs. researchgate.netresearchgate.net

Precursor Identification and Kinetic Studies of Furan Formation

The primary precursors for the formation of furan and its alkylated derivatives are carbohydrates (sugars), amino acids, polyunsaturated fatty acids, and ascorbic acid. researchgate.netacs.org The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a major pathway for the generation of a wide array of flavor and aroma compounds, including alkylfurans. mdpi.comnih.gov

Kinetic studies on furan formation have shown that the rate of formation is highly dependent on factors such as temperature, pH, and the specific precursors present. For instance, studies on model systems have shown that the formation of furan and 2-methylfuran (B129897) is favored under roasting conditions. acs.org The addition of glucose and leucine (B10760876) to a cake model resulted in the generation of furanic compounds, with concentrations increasing with baking time. fipdes.eu The rate of furan formation during the storage of fruit juices has been shown to follow a logistic model, with the rate constant following the Arrhenius law, indicating a clear temperature dependence. researchgate.net

The formation of different alkylfurans can be influenced by the type of raw materials used. For example, in the extrusion cooking of cereals, corn extrudates showed higher levels of 3-methylfuran (B129892), while oat and wheat mixtures produced higher levels of 2-ethylfuran (B109080) and 2-pentylfuran (B1212448). acs.orgfigshare.com This suggests that the specific composition of lipids and other precursors in the raw materials dictates the type of alkylfurans formed.

The table below summarizes key findings from various studies on furan formation from different precursors.

| Precursor(s) | Process | Key Findings |

| Sugars and amino acids | Maillard Reaction | A major pathway for the formation of a wide variety of furan compounds. mdpi.comnih.gov |

| Glucose and leucine | Baking | Furanic compound concentrations increase with baking time. fipdes.eu |

| Corn semolina | Extrusion Cooking | Higher levels of 3-methylfuran are produced. acs.orgfigshare.com |

| Oat and wheat mixtures | Extrusion Cooking | Higher levels of 2-ethylfuran and 2-pentylfuran are produced. acs.orgfigshare.com |

| Fructose | Thermal Degradation | Produces more furans compared to sucrose (B13894) and glucose. researchgate.net |

Influence of Processing Conditions on Alkylfuran Ring Formation

The conditions under which materials are processed have a significant impact on the formation of the alkylfuran ring. Key parameters include temperature, pH, water activity, and the presence of catalysts.

Temperature and Time: Higher temperatures generally lead to an increased rate of furan formation. acs.org Pyrolysis of carbohydrates like glucose favors the production of furans over other compounds. researchgate.net In extrusion cooking, higher barrel temperatures have been correlated with increased levels of furan and alkylfurans. acs.org The duration of heating also plays a crucial role; longer cooking or storage times at elevated temperatures typically result in higher concentrations of these compounds. fipdes.euresearchgate.net

pH: The pH of the system can significantly influence the reaction pathways. Low pH conditions can favor the formation of furfurals through acid-catalyzed sugar degradation. acs.org Conversely, neutral or slightly alkaline conditions can also promote the Maillard reaction, leading to the formation of various heterocyclic compounds. mdpi.com The effect of pH can be complex, as it influences the reactivity of both the amino and carbonyl groups involved in the Maillard reaction. acs.org

Water Activity: The Maillard reaction rate is maximal at intermediate water activities (aW 0.4–0.8). acs.orglatu.org.uy At very low water activity, the mobility of reactants is limited, while at high water activity, the dilution effect can slow down the reaction rate. This is particularly relevant in the context of dried and intermediate-moisture foods.

Presence of Other Substances: The presence of certain substances can catalyze or inhibit the formation of furans. For example, phosphate has been shown to increase furan formation from sugars and ascorbic acid. researchgate.net The specific amino acids present can also influence the types and amounts of furans formed. researchgate.net

The table below outlines the influence of various processing conditions on furan formation.

| Processing Condition | Influence on Furan Formation |

| High Temperature | Generally increases the rate of formation. acs.orgacs.org |

| Low pH | Can favor the formation of furfurals from sugar degradation. acs.org |

| Neutral/Alkaline pH | Can promote the Maillard reaction. mdpi.com |

| Intermediate Water Activity (0.4-0.8) | Maximizes the rate of the Maillard reaction. acs.orglatu.org.uy |

| Presence of Phosphate | Can increase furan formation from certain precursors. researchgate.net |

Environmental Fate and Degradation Pathways in Aquatic and Terrestrial Systems

Once formed and released into the environment, this compound, like other furan derivatives, is subject to various transformation and degradation processes.

Photodegradation and Hydrolytic Stability Studies of Furan Derivatives

Furan and its derivatives can be released into the atmosphere from sources such as wood smoke and engine exhaust. taylorfrancis.com In the air, furan is expected to exist predominantly in the vapor phase. taylorfrancis.com Its fate in the atmosphere will be influenced by photochemical reactions.

Biodegradation by Microbial Communities and Enzyme Systems

Microbial degradation is a significant pathway for the removal of furanic compounds from the environment. researchgate.netnih.govcolab.ws A number of microorganisms, primarily Gram-negative aerobic bacteria, have been identified that can metabolize furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govmdpi.com

The biodegradation of these compounds often begins with oxidation or reduction reactions. nih.gov For example, the degradation of furfural typically proceeds through its oxidation to 2-furoic acid, which is then further metabolized. researchgate.netnih.gov Similarly, HMF can be converted to 2,5-furandicarboxylic acid. researchgate.netnih.gov

Several bacterial strains, such as those from the genera Pseudomonas and Cupriavidus, have been shown to possess the enzymatic machinery to break down furanic compounds. pnas.orgnih.gov In Cupriavidus basilensis HMF14, the genes responsible for the degradation of HMF and furfural have been identified and are organized in distinct gene clusters. nih.govpnas.org The enzymes involved include oxidoreductases and synthetases. pnas.org

While much of the research has focused on simpler furan aldehydes, the principles of microbial degradation are likely applicable to more complex alkylfurans. The alkyl substituents on the furan ring may influence the rate and pathway of degradation. The biodegradability of some furan-based surfactants and lubricants is an area of ongoing research. osti.govosti.gov

The table below lists some microorganisms and enzymes involved in the degradation of furanic compounds.

| Microorganism/Enzyme | Degraded Compound(s) | Key Aspect of Degradation Pathway |

| Cupriavidus basilensis HMF14 | Furfural, 5-Hydroxymethylfurfural (HMF) | Possesses specific gene clusters (hmf genes) for degradation. nih.govpnas.org |

| Pseudomonas putida | Furfural, 2-Furoic Acid | Utilizes an aerobic pathway for degradation. nih.gov |

| HMF oxidase (hmfH) | 5-Hydroxymethylfurfural (HMF) | An oxidoreductase that converts HMF to its corresponding acid. nih.gov |

| Phenylacetone monooxygenase (PAMO) | Furfural (FA) | Can oxidize furfural to 2-furancarboxylic acid (furoic acid). mdpi.com |

Applications of 3 Ethyl 5 Methyl 2 Propylfuran As a Chemical Building Block and in Advanced Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The furan (B31954) nucleus serves as a versatile synthon in the construction of a wide array of organic molecules, including many natural products. mdpi.comresearchgate.net The substitution pattern on the furan ring significantly influences its reactivity and the types of structures that can be accessed.

Furan derivatives are common motifs in a variety of natural products, including alkaloids, terpenoids, and polyketides. wikipedia.org The synthesis of analogues of these natural products is crucial for structure-activity relationship studies and the development of new therapeutic agents. While specific examples involving 3-Ethyl-5-methyl-2-propylfuran are not readily found in the literature, the general strategies employed for other alkylated furans can be extrapolated. For instance, the furan ring can undergo a variety of transformations, such as Diels-Alder reactions, to construct more complex polycyclic systems.

The synthesis of polysubstituted furans is a key area of research, as these compounds are frequently found in biologically active molecules. researchgate.net Methodologies for the synthesis of tri- and tetrasubstituted furans often involve multi-step sequences or elegant one-pot procedures. researchgate.net For example, a unified approach to furan natural products has been developed using a phosphine-palladium catalyzed tandem Michael addition and Heck reaction. researchgate.netmdpi.com This highlights the importance of having access to a diverse range of substituted furan building blocks.

| Furan Derivative Class | Synthetic Utility | Potential Application |

|---|---|---|

| Polyalkyl furans | Widespread in nature, often with important biological roles. researchgate.net | Scaffolds for bioactive natural product analogues. |

| Furan fatty acids | Isolated from marine sponges. researchgate.net | Leads for drug discovery. |

| Furan-containing alkaloids | Exhibit a range of biological activities. | Development of new therapeutic agents. |

The furan ring can be viewed as a latent dicarbonyl species, and its transformation into other functional groups is a powerful tool in organic synthesis. The oxidation of furans, for example, can lead to the formation of enediones and other valuable intermediates. researchgate.net The specific substitution pattern of this compound would influence the regioselectivity of such oxidation reactions.

A notable transformation of furans is the Achmatowicz reaction, where a furan is converted into a dihydropyran derivative. wikipedia.org This reaction has been widely used in the synthesis of carbohydrates and other natural products. The presence of alkyl groups at the 2, 3, and 5-positions of this compound would direct the outcome of this and other electrophilic substitution reactions.

Furthermore, the direct C-H functionalization of furans is a growing area of research, offering more atom-economical routes to complex molecules. While not specifically documented for this compound, palladium-catalyzed C-H alkylation has been reported for other furans, demonstrating the potential for further elaboration of the furan core.

Integration into Polymer Architectures and Advanced Material Design

Furan-based monomers are increasingly being explored for the development of sustainable polymers from renewable resources. core.ac.ukrsc.org The furan ring can be incorporated into polymer backbones to impart specific properties, such as thermal stability and rigidity.

The conversion of biomass into valuable chemicals is a cornerstone of green chemistry, and furan derivatives such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform molecules. rsc.orgrsc.org These can be transformed into a variety of monomers for polymerization. While this compound is not a direct derivative of these platform chemicals, its synthesis from smaller building blocks could still be envisaged within a biorefinery concept.

The polymerization of furan monomers can lead to a diverse range of materials, including polyesters, polyamides, and conjugated polymers. core.ac.ukrsc.org The properties of these polymers can be tuned by the specific structure of the furan monomer. The alkyl substituents in this compound would be expected to increase the hydrophobicity and solubility of the resulting polymers in organic solvents, and potentially lower the glass transition temperature compared to polymers derived from unsubstituted furan.

| Furan-Based Monomer Source | Resulting Polymer Type | Key Properties and Applications |

|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF) | Potential bio-based alternative to PET for packaging. researchgate.net |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Versatile building block for various polymeric materials. nih.gov |

| Oligofurans | Conjugated polymers | Tunable bandgaps for biomedical and electronic applications. rsc.org |

One of the most exciting applications of furan chemistry in materials science is the development of self-healing polymers. This is often achieved by utilizing the reversible Diels-Alder reaction between a furan and a maleimide. When the polymer is damaged, heating can induce a retro-Diels-Alder reaction, breaking the crosslinks and allowing the material to flow and heal the crack. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's integrity.

While the steric hindrance from the propyl and ethyl groups in this compound might influence the kinetics of the Diels-Alder reaction, the furan ring itself remains a key functional handle for introducing this self-healing capability. The incorporation of such a monomer into a polymer network could lead to materials with enhanced durability and lifespan.

Stimuli-responsive materials are another area where furan moieties can play a crucial role. The same reversible Diels-Alder chemistry can be used to create materials that change their properties in response to temperature. Furthermore, the furan ring can be incorporated into chromogenic polymers, which change color in response to external stimuli.

Contribution to Chemical Communication Systems and Mechanistic Studies in Olfaction

Alkylated furans are known to be present in the aroma profiles of various foods and are also found as volatile organic compounds in nature. dtu.dkthegoodscentscompany.com Their olfactory properties are of interest in the fields of food chemistry and chemical ecology.

The specific odor profile of this compound is not well-documented in publicly available literature. However, other alkylated furans are known to contribute to a range of aromas, from nutty and roasted to green and pungent. For example, 2-methyl-3-furanthiol (B142662) is known for its intense meaty aroma. researchgate.net The study of how the size and position of alkyl substituents on the furan ring influence its interaction with olfactory receptors is an active area of research. Understanding these structure-odor relationships is crucial for the development of new flavor and fragrance ingredients.

In the context of chemical communication, volatile organic compounds, including furans, can act as semiochemicals, mediating interactions between organisms. While there is no specific evidence of this compound being involved in such systems, the general role of furans in plant-insect interactions and other ecological contexts suggests that this is a possibility worth exploring.

Chemical Transformations of Furans in Biological and Food Processing Systems

Furan and its alkylated derivatives are known to form naturally during the thermal processing of food through the Maillard reaction and the degradation of carbohydrates, amino acids, and unsaturated fatty acids. eurofins.vnagriculturejournals.czmxnsbluepaper.com Compounds like 2-methylfuran (B129897), 2-ethylfuran (B109080), and 2,5-dimethylfuran (B142691) have been identified in various food products, including coffee, baked goods, and canned items. agriculturejournals.czresearchgate.net The formation of these compounds is influenced by factors such as temperature, time, and the chemical composition of the food matrix. agriculturejournals.cz

The chemical transformations of this compound in such systems can be inferred from the behavior of simpler alkylfurans. The electron-donating nature of the ethyl, methyl, and propyl groups at positions 3, 5, and 2, respectively, would be expected to increase the electron density of the furan ring compared to furan itself. This enhanced nucleophilicity can influence its reactivity in several ways:

Electrophilic Substitution: The furan ring is susceptible to electrophilic attack. With three alkyl groups, this compound would be highly activated towards electrophiles. However, the positions for substitution are limited. Position 4 is the only available site on the furan ring for a direct electrophilic substitution reaction. Reactions such as nitration, sulfonation, and halogenation, which are common for furan, would be expected to occur at this position under mild conditions. pharmaguideline.com

Oxidation and Ring Opening: Furans can undergo oxidative ring-opening to yield unsaturated dicarbonyl compounds. acs.org In biological systems, this can be initiated by cytochrome P450 enzymes. acs.org For instance, 2-methylfuran is metabolized to 3-acetylacrolein. acs.orgnih.gov It is plausible that this compound could undergo similar metabolic activation, leading to the formation of a corresponding reactive dicarbonyl species. In food processing, oxidation can be triggered by heat and the presence of oxygen, contributing to the formation of various flavor and aroma compounds, but also potentially to the degradation of the furan molecule itself.

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloaddition reactions. acs.org The presence of bulky alkyl groups might sterically hinder the approach of a dienophile, potentially reducing the rate of such reactions compared to less substituted furans. However, these reactions are a powerful tool for the synthesis of complex molecules and the modification of furan-containing polymers. rsc.org

The table below summarizes the expected reactivity of this compound based on known furan chemistry.

| Reaction Type | Expected Reactivity of this compound | Key Influencing Factors |

| Electrophilic Substitution | Highly activated, substitution at the C4 position. | Nature of the electrophile, reaction conditions (mild conditions are preferable to avoid polymerization). pharmaguideline.com |

| Oxidation/Ring-Opening | Susceptible to both enzymatic and non-enzymatic oxidation, leading to dicarbonyl compounds. | Presence of oxidizing agents (e.g., P450 enzymes, oxygen), temperature. acs.orgacs.org |

| Diels-Alder Reaction | Can act as a diene, but the reaction rate may be reduced due to steric hindrance from the alkyl groups. | Nature of the dienophile, temperature. acs.orgrsc.org |

| Reduction | The furan ring can be reduced to tetrahydrofuran (B95107), though this often requires specific catalysts and conditions to avoid ring opening. pharmaguideline.com | Catalyst choice, hydrogen pressure, temperature. |

Interaction with Chemoreceptors: A Mechanistic Perspective